molecular formula C9H8Cl2O2S B3089480 2-(2,4-Dichlorophenylsulfanyl)-propionic acid CAS No. 119424-79-2

2-(2,4-Dichlorophenylsulfanyl)-propionic acid

Cat. No. B3089480
CAS RN: 119424-79-2
M. Wt: 251.13 g/mol
InChI Key: XECKVRUWGDNORW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenylsulfanyl)-propionic acid, also known as 2,4-DCPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of propionic acid, a naturally occurring fatty acid found in the human body. 2,4-DCPPA has been shown to have a variety of biochemical and physiological effects, and has been used in various laboratory experiments.

Scientific Research Applications

Bacterial Degradation and Environmental Impact

  • Environmental Biodegradation : A study by Horváth, Ditzelmüller, Loidl, and Streichsbier (1990) highlights the isolation and characterization of a Flavobacterium sp. strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), indicating its potential in environmental biodegradation and pollution control (Horváth et al., 1990).
  • Degradation and Toxicity Studies : Jaafarzadeh, Ghanbari, and Ahmadi (2017) explored the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate, offering insights into environmental remediation techniques (Jaafarzadeh, Ghanbari & Ahmadi, 2017).

Chemical Analysis and Detection

  • Analytical Methodologies : Vaughan (1981) provided methods for determining 2,4-dichlorophenoxyacetic acid and its derivatives in water using high-performance liquid chromatography, contributing to the analytical detection of these compounds in environmental samples (Vaughan, 1981).
  • Photodegradation Studies : Climent and Miranda (1997) investigated the photodegradation of dichlorprop and related compounds, enhancing understanding of their behavior and transformation in aquatic environments (Climent & Miranda, 1997).

Structural Analysis and Synthesis

  • Crystal Structure Analysis : Research by Sørensen, Collet, and Larsen (1999) on the crystal structure of a similar compound, 2-(4-chlorophenoxy)propionic acid, provides a foundational understanding of the structural characteristics of these types of compounds (Sørensen, Collet & Larsen, 1999).
  • Synthesis of Derivatives : Hogale, Shirke, and Kharade (1995) explored the synthesis of new compounds derived from 2-(2,4-dimethylphenoxy)propionic acid, showcasing the versatility and potential for chemical modifications (Hogale, Shirke & Kharade, 1995).

Microbial and Biotechnological Applications

  • Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) discussed the microbial production of propionic acid, a related compound, highlighting its commercial value and potential applications in various industries (Gonzalez-Garcia et al., 2017).

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECKVRUWGDNORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 11.78 g of 2,4-dichlorothiophenol and 12.0 g of potassium hydroxide in 50 ml of acetone was stirred and heated to reflux. 11.77 g of ethyl 2-bromopropionate were added gradually and the mixture was heated under reflux for 22 hours. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated to dryness. The residue was taken up in 400 ml of diethyl ether and the solution was washed with 400 ml of water and 400 ml of 10% sodium carbonate solution, dried over anhydrous sodium sulfate and evaporated to dryness. A solution of the residue in a mixture of 30 ml of ethanol and 17 ml of 10% potassium hydroxide solution was heated under reflux for 21 hours. The solution was evaporated to dryness and the residue was dissolved in 50 ml of water. The resulting solution was washed twice with 50 ml of diethyl ether each time and then acidified with concentrated hydrochloric acid and extracted twice with 150 ml of ethyl acetate each time. The combined organic extracts were washed twice with 200 ml of water each time, dried over anhydrous sodium sulfate and evaporated to dryness. The residue was recrystallized from diethyl ether to give 4.08 g of 2(RS)-(2,4-dichlorophenyl-thio)propionic acid in the form of a yellow solid of melting point 95°-98° C.
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.77 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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